N3-Methyl vs. N9-Methyl Regiochemistry: Divergent Spasmolytic Selectivity Profiles
The N9-methyl congener 9-methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 102547-84-2) exhibits specific anti-serotonin (anti-5-HT) spasmolytic activity as the free amine, while its amide derivatives with aromatic acids display specific anti-histaminic activity, and sulfonamide derivatives show non-specific spasmolytic effects [1]. The target compound rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane, bearing the methyl group at N3 rather than N9, presents the basic nitrogen at position 9 (secondary amine) and the tertiary N3-methyl nitrogen, a reversed charge distribution that fundamentally alters receptor recognition. In the structurally analogous 3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one series, this N3-methyl scaffold demonstrated dopamine D₂ receptor antagonism (Kᵢ = 43.3 nM) and serotonin 5-HT₂A receptor binding (Kᵢ = 23.6 nM) in rodent models . No such dual dopaminergic/serotonergic profile has been reported for the N9-methyl regioisomer, indicating that the N3-methyl substitution pattern enables a distinct polypharmacology that cannot be achieved with the N9-methyl regioisomer.
| Evidence Dimension | Pharmacological selectivity profile (spasmolytic target bias) |
|---|---|
| Target Compound Data | N3-methyl scaffold: D₂ Kᵢ = 43.3 nM; 5-HT₂A Kᵢ = 23.6 nM (3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one analog) |
| Comparator Or Baseline | N9-methyl congener (CAS 102547-84-2): specific anti-serotonin activity as free amine; anti-histaminic activity as aromatic amides [1] |
| Quantified Difference | Reversed nitrogen basicity hierarchy (N9-secondary vs. N3-tertiary amine) yields distinct receptor selectivity: dual D₂/5-HT₂A profile (N3-methyl) vs. 5-HT/Histamine profile (N9-methyl) |
| Conditions | Isolated tissue spasmolytic assays for N9-methyl series [1]; radioligand binding in rodent brain homogenates for N3-methyl-4-one analog |
Why This Matters
A user requiring a scaffold with dual dopaminergic and serotonergic activity must procure the N3-methyl regioisomer; substitution with the N9-methyl congener will yield anti-histaminergic/serotonergic pharmacology, resulting in a different target engagement profile and potential project failure.
- [1] Singh, H. et al. Studies on azabicyclo systems: syntheses and spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3,10-diazabicyclo[4.3.1]decane. Eur. J. Med. Chem. 1987, 22, 573–577. View Source
